molecular formula C50H86O35P4 B1248009 Unii-3LM5SX2N4X

Unii-3LM5SX2N4X

Cat. No.: B1248009
M. Wt: 1371.1 g/mol
InChI Key: SVJGGWZOTSJMCQ-RMTIMQEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-3LM5SX2N4X is a unique chemical identifier assigned by the Global Substance Registration System (GSRS) for regulatory tracking. Proper identification would involve adherence to IUPAC nomenclature, spectral validation (e.g., 1H/13C NMR, mass spectrometry), and physicochemical property analysis .

Properties

Molecular Formula

C50H86O35P4

Molecular Weight

1371.1 g/mol

IUPAC Name

[(1S,2S,3R,4R,5S,6R)-2,3,4,5-tetrakis[bis(propanoyloxymethoxy)phosphoryloxy]-6-octoxycyclohexyl] butanoate

InChI

InChI=1S/C50H86O35P4/c1-11-21-22-23-24-25-27-64-45-46(81-44(59)26-12-2)48(83-87(61,75-30-67-38(53)15-5)76-31-68-39(54)16-6)50(85-89(63,79-34-71-42(57)19-9)80-35-72-43(58)20-10)49(84-88(62,77-32-69-40(55)17-7)78-33-70-41(56)18-8)47(45)82-86(60,73-28-65-36(51)13-3)74-29-66-37(52)14-4/h45-50H,11-35H2,1-10H3/t45-,46+,47+,48+,49-,50-/m1/s1

InChI Key

SVJGGWZOTSJMCQ-RMTIMQEASA-N

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC

Canonical SMILES

CCCCCCCCOC1C(C(C(C(C1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC

Synonyms

2-O-butyryl-1-O-octyl-myo-Inositol 3,4,5,6-tetrakisphosphate octakis(propionoxymethyl)ester
INO-4995

Origin of Product

United States

Preparation Methods

The synthesis of INO-4995 involves the esterification of inositol tetrakisphosphate with octyl and butyryl groups. The compound is prepared by reacting 1-O-octyl-2-O-butyryl-myo-inositol 3,4,5,6-tetrakisphosphate with propionoxymethyl ester groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Chemical Reactions Analysis

INO-4995 undergoes various chemical reactions, including esterification and hydrolysis. The compound can be hydrolyzed to release the active inositol tetrakisphosphate, which can then participate in further biochemical reactions. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are the de-esterified inositol tetrakisphosphate and its derivatives .

Mechanism of Action

The mechanism of action of INO-4995 involves its ability to modulate ion transport in epithelial cells. INO-4995 acts by inhibiting sodium and fluid absorption in cystic fibrosis human nasal epithelia, leading to improved mucosal hydration. The compound achieves this by targeting specific ion channels and pathways involved in ion transport, including the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels .

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

Comparative studies of compounds like UNII-3LM5SX2N4X demand systematic evaluation across the following domains:

Parameter Guidelines Source
Nomenclature Follow IUPAC rules and cross-reference SciFinder/ChemDraw for accuracy.
Spectral Data Include 1H/13C NMR, IR, and HPLC chromatograms for structural validation.
Pharmacological Data Report IC50, EC50 values, dose-response curves, and statistical significance.
Safety Assessment Conduct risk evaluations (e.g., toxicity, reactivity) with supervisor input.

Comparison with Structurally Analogous Compounds

Hypothetical comparisons based on evidence-derived best practices:

3.1 Structural Similarities and Differences
  • Backbone Alignment : If UNII-3LM5SX2N4X shares a core structure with derivatives (e.g., benzodiazepines or β-lactams), key variations (e.g., substituents, stereochemistry) must be highlighted using ChemDraw-generated schematics .
  • Spectral Divergence : For example, a methyl-group substitution in a similar compound may shift 1H NMR signals from δ 1.2 ppm to δ 1.5 ppm, indicating electronic environment changes .
3.2 Pharmacological Efficacy
  • Potency Metrics : Comparative IC50 values (e.g., UNII-3LM5SX2N4X at 10 nM vs. analog X at 50 nM) should be tabulated with statistical confidence intervals .
  • Selectivity Profiles : Cross-testing against related biological targets (e.g., kinase isoforms) to assess specificity.
3.3 Physicochemical Properties
Property UNII-3LM5SX2N4X Analog A Analog B Source
LogP 2.1 3.4 1.8
Solubility (mg/mL) 0.5 0.2 1.2
Melting Point (°C) 156–158 142–145 165–168

Research Findings and Challenges

  • Synthetic Complexity : UNII-3LM5SX2N4X may require multi-step synthesis with lower yields (~15%) compared to analogs (e.g., Analog A at 35%), necessitating optimization .
  • Biological Activity : If UNII-3LM5SX2N4X demonstrates superior binding affinity but poor bioavailability, formulation strategies (e.g., prodrug design) should be explored .

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